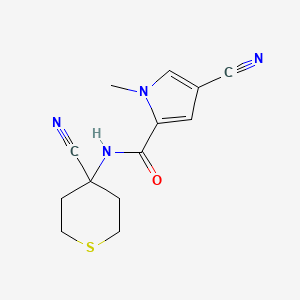
4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide, also known as CTAP, is a synthetic compound that has been widely used in scientific research for its pharmacological properties. CTAP belongs to the class of pyrrole carboxamides and has been found to have potential therapeutic applications in various diseases.
作用機序
4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide acts as a competitive antagonist for the mu-opioid receptor, which is a G protein-coupled receptor. It binds to the receptor and prevents the activation of the G protein, which is necessary for the downstream signaling cascade. This results in a decrease in the activity of the receptor and a reduction in the effects of opioid drugs.
Biochemical and Physiological Effects:
4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioid drugs, prevent the development of tolerance and dependence, and reduce the reward effects of opioid drugs. 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide has also been found to have antinociceptive effects and reduce inflammation.
実験室実験の利点と制限
The use of 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide in lab experiments has several advantages. It is a potent and selective antagonist for the mu-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain modulation and addiction. 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide has also been shown to have a long duration of action and a low toxicity profile.
However, there are also limitations to the use of 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide in lab experiments. It has been found to have off-target effects on other receptors, which can complicate the interpretation of results. 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide is also a synthetic compound, which can limit its applicability in studying natural systems.
将来の方向性
There are several future directions for the use of 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide in scientific research. One area of interest is the development of new drugs that target the mu-opioid receptor without producing the adverse effects of opioid drugs. 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide can serve as a starting point for the development of such drugs.
Another area of interest is the study of the role of the mu-opioid receptor in other diseases, such as depression and anxiety. 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide can be used to investigate the potential therapeutic applications of targeting this receptor in these diseases.
Conclusion:
In conclusion, 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide is a synthetic compound that has been widely used in scientific research for its pharmacological properties. It acts as an antagonist for the mu-opioid receptor and has potential therapeutic applications in various diseases. The use of 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide in lab experiments has several advantages and limitations, and there are several future directions for its use in scientific research.
合成法
The synthesis of 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide involves the reaction of 4-cyanothiophene-2-carboxylic acid with 2-amino-4,5-dicyano-1-methylpyrrole in the presence of a coupling agent. The resulting product is purified by column chromatography to obtain the final product.
科学的研究の応用
4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide has been extensively studied for its pharmacological properties and its potential therapeutic applications. It has been found to act as an antagonist for the mu-opioid receptor, which is involved in pain modulation and addiction. The use of 4-cyano-N-(4-cyanothian-4-yl)-1-methyl-1H-pyrrole-2-carboxamide has been shown to reduce the effects of opioid drugs and prevent the development of tolerance and dependence.
特性
IUPAC Name |
4-cyano-N-(4-cyanothian-4-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-17-8-10(7-14)6-11(17)12(18)16-13(9-15)2-4-19-5-3-13/h6,8H,2-5H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREXBHKEBCTLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2(CCSCC2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

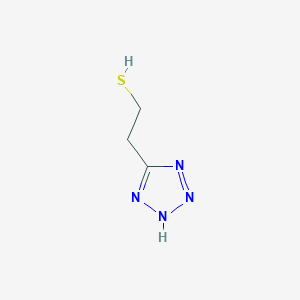

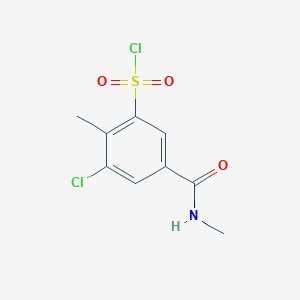
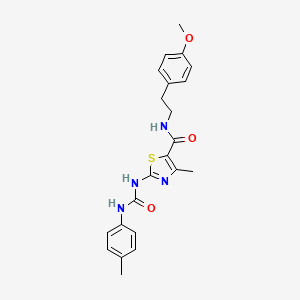
![Methyl 3-(4-cyano-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2486579.png)

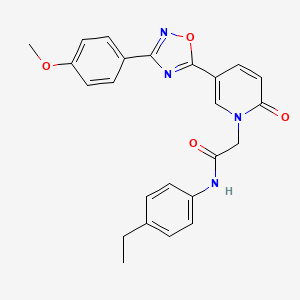
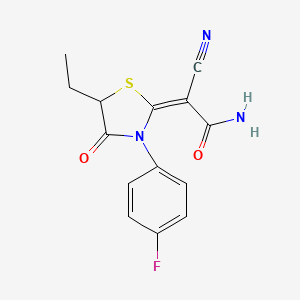
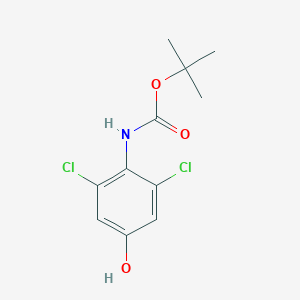
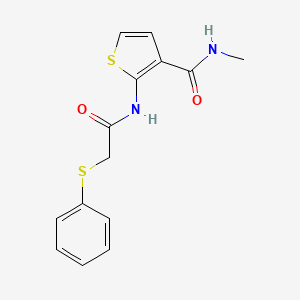
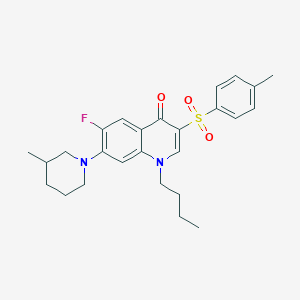
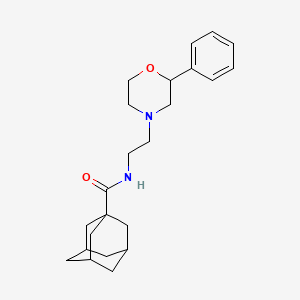
![(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2486592.png)
![2-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2486594.png)